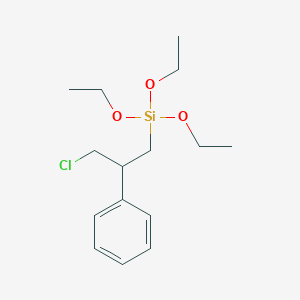
(2-((Chloromethyl)phenyl)ethyl)triethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((Chloromethyl)phenyl)ethyl)triethoxysilane is an organosilicon compound with the molecular formula C15H25ClO3Si. It is characterized by the presence of a chloro-substituted phenylpropyl group attached to a triethoxysilane moiety. This compound is used in various chemical applications due to its unique reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-((Chloromethyl)phenyl)ethyl)triethoxysilane typically involves the reaction of (3-chloro-2-phenylpropyl)chlorosilane with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(3−Chloro-2-phenylpropyl)chlorosilane+3C2H5OH→(3−Chloro-2-phenylpropyl)(triethoxy)silane+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of (3-chloro-2-phenylpropyl)trimethoxysilane with ethanol. The reaction is catalyzed by calcium oxide and carried out at elevated temperatures (110°C to 135°C) to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: (2-((Chloromethyl)phenyl)ethyl)triethoxysilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The triethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Nucleophilic Substitution: Substituted silanes with various functional groups.
Hydrolysis: Silanols and siloxanes.
Oxidation: Oxidized derivatives of the phenylpropyl group.
Aplicaciones Científicas De Investigación
(2-((Chloromethyl)phenyl)ethyl)triethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of (2-((Chloromethyl)phenyl)ethyl)triethoxysilane involves the hydrolysis of the triethoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with inorganic surfaces, enhancing adhesion and durability. The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Comparación Con Compuestos Similares
(3-Chloro-2-phenylpropyl)trimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
Phenylpropyltriethoxysilane: Lacks the chloro substituent, resulting in different reactivity.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a chloro group, leading to different applications.
Uniqueness: (2-((Chloromethyl)phenyl)ethyl)triethoxysilane is unique due to the presence of both a chloro-substituted phenylpropyl group and triethoxy groups. This combination allows for versatile reactivity, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
10088-50-3 |
|---|---|
Fórmula molecular |
C15H25ClO3Si |
Peso molecular |
316.89 g/mol |
Nombre IUPAC |
(3-chloro-2-phenylpropyl)-triethoxysilane |
InChI |
InChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)13-15(12-16)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3 |
Clave InChI |
MHLMHKUWJQHGKG-UHFFFAOYSA-N |
SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
SMILES canónico |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
Key on ui other cas no. |
10088-50-3 |
Sinónimos |
[2-[(chloromethyl)phenyl]ethyl]triethoxysilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















